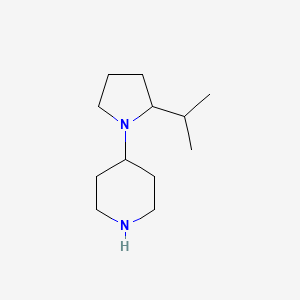
3-(Chloromethyl)-1-pyridin-3-ylpyridazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-1-pyridin-3-ylpyridazin-4-one is a heterocyclic compound that features both pyridine and pyridazine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-pyridin-3-ylpyridazin-4-one typically involves the chloromethylation of a pyridazinone derivative. One common method includes the reaction of 1-pyridin-3-ylpyridazin-4-one with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(Chloromethyl)-1-pyridin-3-ylpyridazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
科学研究应用
3-(Chloromethyl)-1-pyridin-3-ylpyridazin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 3-(Chloromethyl)-1-pyridin-3-ylpyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and gene expression .
相似化合物的比较
Similar Compounds
- 3-(Chloromethyl)pyridine
- 1-(Chloromethyl)pyridazin-4-one
- 3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-(Chloromethyl)-1-pyridin-3-ylpyridazin-4-one is unique due to its dual-ring structure, which combines the properties of both pyridine and pyridazine. This structural feature enhances its reactivity and potential for diverse applications compared to similar compounds .
属性
分子式 |
C10H8ClN3O |
|---|---|
分子量 |
221.64 g/mol |
IUPAC 名称 |
3-(chloromethyl)-1-pyridin-3-ylpyridazin-4-one |
InChI |
InChI=1S/C10H8ClN3O/c11-6-9-10(15)3-5-14(13-9)8-2-1-4-12-7-8/h1-5,7H,6H2 |
InChI 键 |
UJOAUYUFHUHBJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)N2C=CC(=O)C(=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


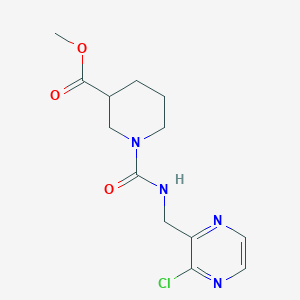
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile](/img/structure/B13866190.png)

![N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13866195.png)
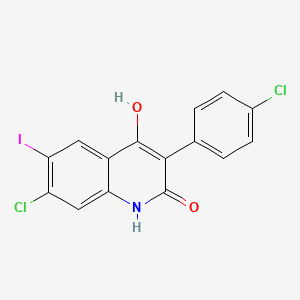
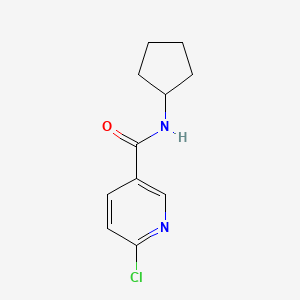
![Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13866229.png)
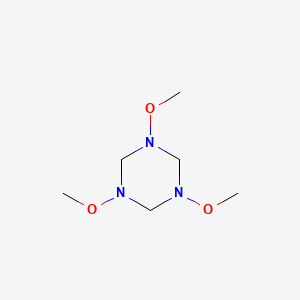
![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)


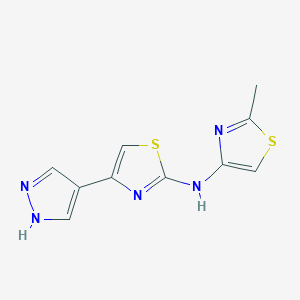
![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)
